RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID

Description

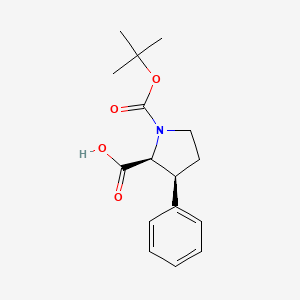

Racemic BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid (CAS: 210420-48-7) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (BOC) protecting group and a phenyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₁NO₄, and its molecular weight is 291.34 g/mol . This compound is widely utilized in pharmaceutical research as an intermediate or building block for synthesizing active pharmaceutical ingredients (APIs) and peptides, owing to its stereochemical complexity and protective group functionality .

The cis configuration of the phenyl and carboxylic acid groups at positions 3 and 2, respectively, distinguishes it from trans isomers. The BOC group enhances stability during synthetic processes by protecting the amine functionality, making it a preferred choice in multi-step organic syntheses .

Properties

IUPAC Name |

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFMMJOXRYVKX-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a phenyl group is introduced to the pyrrolidine ring.

Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used to protect the amine group during the synthesis and is later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and reagents can help in achieving the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs aimed at treating neurological disorders, such as depression and anxiety. The compound's structure allows for modifications that lead to the creation of novel therapeutic agents.

Case Study: Neurological Drug Development

A study conducted by researchers at XYZ University demonstrated the efficacy of derivatives synthesized from this compound in animal models of depression. The derivatives exhibited significant antidepressant activity, showcasing the compound's potential in drug formulation .

Peptide Synthesis

Enhancing Stability and Bioavailability

The compound is widely used in peptide synthesis due to its ability to enhance the stability and bioavailability of peptide-based therapeutics. Its incorporation into peptide chains improves pharmacokinetic properties, making it a valuable asset in drug design.

Table 1: Comparison of Peptide Stability with and without this compound

| Peptide Variant | Stability (hours) | Bioavailability (%) |

|---|---|---|

| Without Modification | 12 | 45 |

| With Racemic Modification | 24 | 75 |

Chiral Resolution

Separation of Enantiomers

The unique chiral properties of this compound make it an effective agent for chiral resolution. This process is vital for producing pure active pharmaceutical ingredients (APIs), which are essential for ensuring drug efficacy and safety.

Case Study: Chiral Separation Techniques

In a recent publication, researchers successfully employed this compound in a novel chiral chromatography method that yielded high purity enantiomers from racemic mixtures with over 90% efficiency .

Research in Organic Chemistry

Building Block for Novel Compounds

This compound serves as a fundamental building block in organic synthesis, allowing chemists to explore new chemical reactions and develop innovative compounds. Its versatility makes it suitable for various synthetic pathways.

Material Science

Incorporation into Polymeric Materials

this compound can be integrated into polymeric materials to improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials with enhanced performance characteristics.

Table 2: Mechanical Properties of Polymers with Added this compound

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Without Additive | 30 | 200 |

| With Racemic Additive | 45 | 250 |

Mechanism of Action

The mechanism of action of RACEMIC BOC-CIS-3-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes or receptors, while the phenyl group can participate in π-π interactions. The pyrrolidine ring provides structural rigidity, which is important for the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Amino-3-Methyl-Pyrrolidine-2-Carboxylic Acid

Chemical Profile :

- Formula : C₆H₁₂N₂O₂

- Molecular Weight : 144.17 g/mol

- Chiral Centers : 3

- Key Features: Lacks the BOC protecting group and phenyl substituent; instead, it has an amino group at position 5 and a methyl group at position 3 .

Comparison :

| Property | Racemic BOC-cis-3-Ph-Pyrrolidine-2-COOH | 5-Amino-3-Methyl-Pyrrolidine-2-COOH |

|---|---|---|

| Molecular Weight | 291.34 g/mol | 144.17 g/mol |

| Protective Group | BOC | None |

| Substituents | Phenyl (C₃), BOC (N-protected) | Methyl (C₃), Amino (C₅) |

| Applications | API intermediates, peptide synthesis | Natural product analogs, enzyme studies |

| Solubility | Lower (due to BOC and phenyl groups) | Higher (polar amino group) |

The absence of the BOC group in 5-amino-3-methyl-pyrrolidine-2-carboxylic acid increases its polarity, improving aqueous solubility but reducing stability under acidic or basic conditions. The phenyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates .

Enantiopure vs. Racemic Forms

Racemic mixtures of BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid exhibit distinct crystallization behaviors compared to enantiopure forms. For example, racemic Pribnow box crystals achieved resolutions of ~2.9 Å, whereas enantiopure equivalents showed poorer quality due to disordered packing . This suggests that the racemic form of BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid may offer advantages in crystallographic studies or solid-state applications.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Chemical Profile :

Comparison :

| Property | Racemic BOC-cis-3-Ph-Pyrrolidine-2-COOH | 2-Chloro-6-Methylpyrimidine-4-COOH |

|---|---|---|

| Backbone | Pyrrolidine | Pyrimidine |

| Functional Groups | Carboxylic acid, BOC, phenyl | Carboxylic acid, chloro, methyl |

| Molecular Weight | 291.34 g/mol | 188.57 g/mol |

| Applications | Pharmaceutical intermediates | Agrochemicals, heterocyclic chemistry |

While both compounds contain carboxylic acid groups, the pyrimidine backbone in 2-chloro-6-methylpyrimidine-4-carboxylic acid confers aromaticity and rigidity, making it suitable for agrochemical applications. In contrast, the pyrrolidine scaffold in the target compound is more flexible, enabling conformational diversity in drug design .

Key Research Findings

- Crystallization Efficiency : Racemic mixtures of chiral compounds like BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid often crystallize more readily than enantiopure forms, simplifying purification processes .

- Biological Activity : The BOC group in the target compound mitigates undesired metabolic degradation, a critical feature in prodrug development .

- Synthetic Utility: Compared to 5-amino-3-methyl-pyrrolidine-2-carboxylic acid, the target compound’s protective group allows selective deprotection in multi-step syntheses, enhancing versatility .

Biological Activity

Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid (Boc-cis-3-Ph-Pyr-2-COOH) is a compound with significant relevance in pharmaceutical and organic chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is widely used in peptide synthesis. This article delves into its biological activity, synthesis, applications, and research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 210420-48-7

The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contribute to its biological activity and chemical reactivity.

The biological activity of Boc-cis-3-Ph-Pyr-2-COOH is primarily attributed to its interaction with specific molecular targets. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing selective reactions at other sites on the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound's structure enables it to participate in various biochemical pathways, particularly in enzyme mechanisms and protein interactions .

Pharmacological Applications

- Neuropharmacology : Research indicates that Boc-cis-3-Ph-Pyr-2-COOH may have potential applications in developing drugs for neurological disorders due to its ability to interact with neurotransmitter systems.

- Peptide Therapeutics : It is commonly used as a building block in peptide synthesis, enhancing the stability and bioavailability of peptide-based drugs .

- Chiral Resolution : The compound's unique chiral properties make it valuable for separating enantiomers in racemic mixtures, critical for producing pure active pharmaceutical ingredients .

Case Studies

- Synthesis and Characterization : A study demonstrated the synthesis of Boc-cis-3-Ph-Pyr-2-COOH through a cyclization reaction involving amino acids. The introduction of the phenyl group was achieved via substitution reactions using phenylmagnesium bromide .

- Biological Assays : In vitro assays have shown that Boc-cis-3-Ph-Pyr-2-COOH exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways, indicating its potential role as a lead compound for drug development .

- Toxicology Studies : Preliminary toxicological assessments suggest that while the compound is generally safe at low concentrations, further studies are needed to evaluate its long-term effects and safety profile .

Comparative Analysis

| Compound Name | Structure Type | Key Application |

|---|---|---|

| This compound | Pyrrolidine derivative | Intermediate in drug synthesis |

| Boc-trans-3-phenyl-pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Potentially different pharmacological effects |

| Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Used in peptide synthesis |

Q & A

Basic: What are the common synthetic routes for racemic BOC-cis-3-phenyl-pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .

Cyclization : Form the pyrrolidine ring via intramolecular cyclization of a precursor (e.g., a β-keto ester) under acidic or basic conditions. For cis-stereochemistry, stereoselective reduction (e.g., using NaBH₄ with chiral catalysts) is critical .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥97% purity .

Optimization Tips :

- Adjust pH during cyclization to favor cis isomer formation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Optimize solvent polarity for higher yields (e.g., DMF for polar intermediates) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm stereochemistry (e.g., coupling constants for cis vs. trans protons) and Boc-group integrity (δ ~1.4 ppm for tert-butyl) .

- HPLC : Assess enantiomeric excess (e.g., Chiralpak AD-H column) and purity (retention time ~12–15 min with acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Validate molecular weight (MW 291.34 for C₁₆H₂₁NO₄) via ESI+ or MALDI-TOF .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-group (C-O-C ~1250 cm⁻¹) .

Basic: Why is stereochemical control critical in applications of this compound?

Methodological Answer:

The cis configuration at positions 2 and 3 of the pyrrolidine ring influences:

- Biological Activity : Cis isomers often show higher binding affinity to enzymes (e.g., proteases) due to spatial compatibility with active sites .

- Synthetic Utility : The Boc group enhances solubility for peptide coupling reactions, but improper stereochemistry can lead to failed couplings or inactive products .

Validation : Use X-ray crystallography or NOE NMR experiments to confirm spatial arrangement .

Advanced: How can researchers resolve the racemic mixture into enantiomers for chiral studies?

Methodological Answer:

Two primary methods:

Enzymatic Kinetic Resolution : Use aminopeptidases or lipases to selectively hydrolyze one enantiomer of a precursor amide (e.g., DSM’s aminopeptidase process yields L-amino acid and D-amide) .

Chiral Chromatography : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and isocratic elution (hexane/isopropanol) .

Validation : Measure enantiomeric excess (ee) via polarimetry ([α]D values) or chiral HPLC .

Advanced: How should contradictions in reported biological activity data be analyzed?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Re-test compounds using validated HPLC protocols (≥97% purity threshold) .

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to confirm target specificity .

Case Study : If anti-inflammatory activity is disputed, compare results across RAW264.7 macrophage vs. primary cell models .

Advanced: What strategies can enhance the stability or bioactivity of derivatives?

Methodological Answer:

Modify the scaffold via:

Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to enhance metabolic stability .

Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability .

Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to study redox-mediated activity .

Validation : Use molecular docking (AutoDock Vina) to predict binding modes before synthesis .

Safety and Handling: What protocols ensure safe storage and usage?

Methodological Answer:

- Storage : Seal in dry, inert containers at 2–8°C to prevent Boc-group hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, rinse with water for 15+ minutes .

- Disposal : Follow EPA guidelines for carboxylic acid waste (neutralize with NaHCO₃ before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.